8-溴-4-羟基-2-(三氟甲基)喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

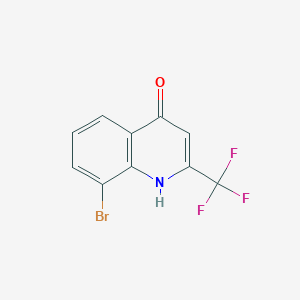

The compound 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The presence of bromine, hydroxy, and trifluoromethyl groups in the molecule suggests potential reactivity and usefulness in synthetic chemistry as well as possible biological activity.

Synthesis Analysis

The synthesis of quinoline derivatives often involves the functionalization of the quinoline core. For instance, the ambiphilic molecule 8-(dimesitylboryl)quinoline was synthesized by treating 8-bromoquinoline with n-BuLi followed by dimesitylboronfluoride . This suggests that similar synthetic strategies could be employed for the synthesis of 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline, starting from 8-bromoquinoline and introducing the hydroxy and trifluoromethyl groups through subsequent reactions.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be complex, with the potential for various functional groups to influence the overall geometry and electronic properties. For example, the crystal structures of two isomeric 8-hydroxyquinoline derivatives were determined by X-ray crystallography, revealing the presence of hydrogen bonds and intermolecular interactions that stabilize their structures . These findings highlight the importance of structural analysis in understanding the properties of quinoline derivatives, including 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline.

Chemical Reactions Analysis

Quinoline derivatives can participate in a range of chemical reactions. The reactivity of 8-(dimesitylboryl)quinoline, for example, includes hydrolysis and coordination to metal ions such as Cu(I), Ag(I), and Pd(II) . These reactions are facilitated by the ambiphilic nature of the molecule, which may also be relevant to the reactivity of 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline in forming coordination complexes or undergoing substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their substituents. For instance, the corrosion inhibition efficiency of 8-(n-bromo-R-alkoxy)quinoline derivatives on mild steel in acidic conditions was found to increase with the length of the hydrocarbon chain . This suggests that the physical properties such as solubility and the chemical properties like reactivity of 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline could be significantly affected by the presence of the bromo, hydroxy, and trifluoromethyl groups.

科学研究应用

受体刺激和致癌性

该化合物的类似物已被研究其对中枢多巴胺和血清素受体的作用。例如,发现单酚顺式和反式-八氢苯并[f]喹啉引发中枢多巴胺能受体前和后突触刺激,以及中枢血清素能活性 (Wikström 等人,1982)。此外,对喹啉衍生物进行致突变性和致癌性评估。例如,8-羟基喹啉被证明没有非计划 DNA 合成 (UDS) 活性,表明其作为非致癌物的潜力 (Ashby 等人,1989)。

代谢和药理学

研究还调查了喹啉衍生物的代谢途径。例如,在雄性 Sprague-Dawley 大鼠中阐明了在煮熟的肉和鱼中发现的致癌物 2-氨基-3,8-二甲基咪唑并[4,5-f]喹喔啉 (MeIQx) 的代谢命运,揭示了关键代谢物并提出了解毒过程 (Turesky 等人,1988)。在另一项研究中,合成了含有 8-喹啉-磺酰基部分的化合物,并评估了它们抑制锌酶碳酸酐酶的能力,碳酸酐酶是生理过程中的一种关键酶,表明该化合物在治疗青光眼等医学应用中的潜力 (Borrás 等人,1999)。

神经保护特性

从深海来源的真菌曲霉菌中分离出的天然喹啉生物碱被合成,并使用秀丽隐杆线虫帕金森病模型评估其神经保护特性。该化合物显着改善了蠕虫的多巴胺能神经变性和恢复了行为缺陷,表明其作为帕金森病治疗剂的潜力 (Lee 等人,2022)。

安全和危害

The compound has been classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . The safety information includes pictograms GHS07, signal word warning, hazard statements H302, H319, and precautionary statements P305, P338, P351 .

属性

IUPAC Name |

8-bromo-2-(trifluoromethyl)-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3NO/c11-6-3-1-2-5-7(16)4-8(10(12,13)14)15-9(5)6/h1-4H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDMDQACCBVSTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC(=CC2=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384902 |

Source

|

| Record name | 8-Bromo-2-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline | |

CAS RN |

587885-87-8, 59108-43-9 |

Source

|

| Record name | 8-Bromo-2-(trifluoromethyl)-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=587885-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-2-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid](/img/structure/B152680.png)

![[5-Acetamido-3,4-diacetyloxy-6-[4-[[8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]butanoylamino]oxan-2-yl]methyl acetate](/img/structure/B152710.png)

![7-bromopyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152717.png)

![2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B152719.png)